molecular formula C20H15Cl3N2OS B1665164 Arasertaconazole CAS No. 583057-48-1

Arasertaconazole

Número de catálogo: B1665164
Número CAS: 583057-48-1
Peso molecular: 437.8 g/mol
Clave InChI: JLGKQTAYUIMGRK-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arasertaconazole es un agente antifúngico que pertenece a la clase de los imidazoles. Es el enantiómero R activo de sertaconazole y se utiliza principalmente para el tratamiento de la candidiasis vulvovaginal. El compuesto exhibe una amplia actividad antifúngica y es particularmente eficaz contra las especies de Candida .

Aplicaciones Científicas De Investigación

Arasertaconazole tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Arasertaconazole ejerce sus efectos antifúngicos al inhibir la enzima citocromo P450 14α-demetilaza. Esta enzima es esencial para la conversión de lanosterol a ergosterol, un componente clave de la membrana celular fúngica. La inhibición de esta enzima conduce a un aumento de la permeabilidad celular y la fuga de contenido celular, lo que finalmente provoca la muerte de las células fúngicas .

Análisis Bioquímico

Biochemical Properties

Arasertaconazole is a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation . It inhibits the enzyme cytochrome P450 14α-demethylase , which is crucial for the conversion of lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane .

Cellular Effects

This compound’s inhibition of ergosterol synthesis results in increased cellular permeability, causing leakage of cellular contents . This disruption of the cell membrane integrity leads to the death of the fungal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . By inhibiting this enzyme, this compound prevents the synthesis of ergosterol, a vital component of the fungal cell membrane .

Temporal Effects in Laboratory Settings

This compound has demonstrated both fast-acting antifungal effects and rapid relief from additional clinical symptoms . It has shown clinical and mycological efficacy at all doses tested in a Phase 2 dose-ranging study .

Dosage Effects in Animal Models

The therapeutic response to this compound was dose-dependent in animal models, with the 600mg dose being the most efficacious

Metabolic Pathways

This compound’s metabolic pathways involve its interaction with the enzyme cytochrome P450 14α-demethylase . This enzyme is part of the metabolic pathway that converts lanosterol to ergosterol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Arasertaconazole se sintetiza a través de una serie de reacciones químicas que implican la introducción de varios grupos funcionales en una estructura de imidazol central. La síntesis generalmente implica los siguientes pasos:

Métodos de producción industrial

La producción industrial de this compound implica escalar la ruta sintética descrita anteriormente. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH. El producto final generalmente se purifica mediante recristalización o cromatografía para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Arasertaconazole experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidativos y reductivos, así como derivados sustituidos de this compound .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

This compound es único debido a su alta selectividad para el enantiómero R, que exhibe una mayor actividad antifúngica en comparación con la mezcla racémica. Además, this compound ha demostrado un rápido alivio sintomático y una eficacia prolongada en estudios clínicos, lo que lo convierte en un candidato prometedor para el tratamiento de infecciones fúngicas .

Propiedades

IUPAC Name

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207032
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583057-48-1
Record name Arasertaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583057-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arasertaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARASERTACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The specification CN 1358719 (CAPLUS 2003:711267) discloses the synthesis of sertaconazole mononitrate (I) by etherifying 3-bromomethyl-7-chlorobenzo[b]thiophene (III) with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) at a molar ratio of 1:1 in toluene-water (3:1, v/v) in the presence of sodium hydroxide and 50% tetrabutylammonium chloride (IV, Z═Cl) solution at 80° C. for 4 hours, extracting with ethyl ether to obtain free base of sertaconazole, salifying with nitric acid and recrystallizing in 95% ethanol. The resulting content in sertaconazole mononitrate of the thus prepared product is >98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 2-L flask was loaded with 308 mL of toluene, 100 g of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) (0.389 mol) and 6.67 g of tetrabutylammonium hydrogen sulfate (IV, Z═HSO4) (0.0196 mol). Then, 155 g of sodium hydroxide (purity 49%; 1.905 mol) were added. The mixture was heated at 35-40° C. and stirred for 15 minutes. A solution comprising 111.11 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (III) (0.425 mol) and 595 mL of toluene, maintaining the mass temperature between 37 and 40° C., was added for at least 30 minutes. After the addition, the system was maintained between 37 and 40° C. for 2.5 hours and thereafter water (635 mL) was added. The mixture was cooled to a mass temperature of 5-10° C. and the sertaconazole precipitated was filtered and washed with water and cold toluene (5-10° C.), obtaining 179.7 g of wet sertaconazole free base (161.7 g dry).
Quantity
308 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
catalyst
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
111.11 g
Type
reactant
Reaction Step Three
Quantity
595 mL
Type
reactant
Reaction Step Four
Name
Quantity
635 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arasertaconazole
Reactant of Route 2
Reactant of Route 2
Arasertaconazole
Reactant of Route 3
Reactant of Route 3
Arasertaconazole
Reactant of Route 4
Reactant of Route 4
Arasertaconazole
Reactant of Route 5
Reactant of Route 5
Arasertaconazole
Reactant of Route 6
Reactant of Route 6
Arasertaconazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.